Pimavanserin tartrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pimavanserin tartrate is an atypical antipsychotic compound primarily used for the treatment of hallucinations and delusions associated with Parkinson’s disease psychosis. Unlike traditional antipsychotics, this compound does not act as a dopamine receptor antagonist. Instead, it functions as a selective inverse agonist of the serotonin 5-HT2A receptor .

準備方法

The synthesis of pimavanserin tartrate involves a multi-step process starting from 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine. The synthetic route includes the following steps :

Etherification: 4-hydroxybenzaldehyde is converted into an ether intermediate.

Amidation: The ether intermediate undergoes amidation with (4-fluorophenyl)methanamine.

Reduction: The resulting compound is reduced to form pimavanserin.

Salt Formation: Pimavanserin is then converted into its tartrate salt form.

This process yields this compound with a purity of 99.84% and an overall yield of 46% .

化学反応の分析

Pimavanserin tartrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify its functional groups.

Substitution: Substitution reactions can occur, particularly involving the fluorine atom in its structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

科学的研究の応用

Parkinson's Disease Psychosis (PDP)

Pimavanserin is primarily indicated for the treatment of hallucinations and delusions associated with PDP. Clinical trials have demonstrated its efficacy and safety:

- Phase III Trials : A pivotal Phase III trial showed significant improvement in psychotic symptoms as measured by the Scale for the Assessment of Positive Symptoms (SAPS) total score, with a notable effect size of 0.50 when compared to placebo (p=0.0014) . Secondary outcomes, such as caregiver burden and sleep quality, also showed significant improvements.

- Tolerability : Unlike many antipsychotics, pimavanserin has been associated with minimal adverse effects on motor function, which is crucial for maintaining quality of life in Parkinson's patients .

Schizophrenia

Research has explored pimavanserin's potential as an adjunct therapy for schizophrenia. A Phase II trial suggested that it may improve psychotic symptoms without the typical side effects associated with conventional antipsychotics . The drug's action on serotonin receptors may offer a new avenue for treating schizophrenia, particularly in patients who are sensitive to dopamine antagonism.

Other Neuropsychiatric Disorders

Emerging studies indicate that pimavanserin may have applications beyond PDP and schizophrenia:

- Alzheimer’s Disease : Preliminary findings suggest that pimavanserin could help manage psychotic symptoms in Alzheimer’s patients, although further research is needed to establish its efficacy and safety in this population .

- Glioblastoma Therapy : Recent investigations have identified pimavanserin as a potent inhibitor of the Ca(2+)-calcineurin-NFAT pathway, suggesting potential applications in glioblastoma treatment . This represents an exciting area of research that could expand the drug's therapeutic repertoire.

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Indication | Sample Size | Primary Outcome Measure | Results Summary |

|---|---|---|---|---|

| Phase III Trial | Parkinson's Disease Psychosis | 199 | SAPS Total Score | Significant improvement (p=0.0014); effect size = 0.50 |

| Phase II Trial | Schizophrenia | TBD | SAPS Total Score | Positive trends; further studies needed |

| Exploratory Study | Alzheimer’s Disease | TBD | Psychotic Symptom Severity | Preliminary positive results; requires further validation |

| Preclinical Study | Glioblastoma | TBD | NFAT Pathway Inhibition | Identified as a potent inhibitor; further research needed |

作用機序

Pimavanserin tartrate exerts its effects by selectively binding to and inhibiting the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. By acting as an inverse agonist, this compound reduces the activity of this receptor, thereby alleviating hallucinations and delusions without affecting dopamine receptors .

類似化合物との比較

Pimavanserin tartrate is unique compared to other antipsychotic compounds due to its selective inverse agonist activity at the serotonin 5-HT2A receptor. Similar compounds include:

Clozapine: An atypical antipsychotic with activity at multiple serotonin and dopamine receptors.

Risperidone: Another atypical antipsychotic that acts on both serotonin and dopamine receptors.

Olanzapine: An antipsychotic with a broad receptor profile, including serotonin and dopamine receptors.

This compound’s lack of dopaminergic activity sets it apart, making it a safer option for patients with Parkinson’s disease .

特性

IUPAC Name |

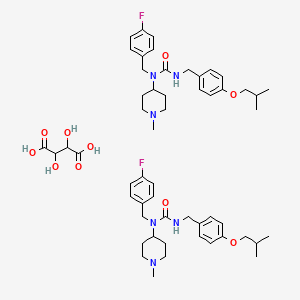

2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H34FN3O2.C4H6O6/c2*1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21;5-1(3(7)8)2(6)4(9)10/h2*4-11,19,23H,12-18H2,1-3H3,(H,27,30);1-2,5-6H,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSULKHNAKTFIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H74F2N6O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1005.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706782-28-7 |

Source

|

| Record name | (2~{R},3~{R})-2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。